molecular formula C11H14N2O2 B11892982 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B11892982
M. Wt: 206.24 g/mol
InChI Key: IVNUHHNXZXJLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine and a suitable pyridine derivative, followed by cyclization using a strong acid or base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cyclopropyl and imidazo[1,2-a]pyridine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-2-1-5-13-6-9(7-3-4-7)12-10(8)13/h6-8H,1-5H2,(H,14,15)

InChI Key

IVNUHHNXZXJLII-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=CN2C1)C3CC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.